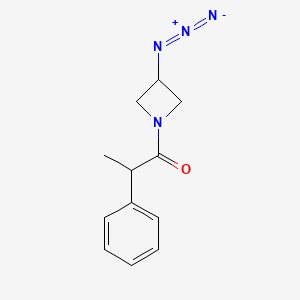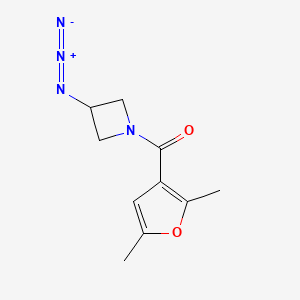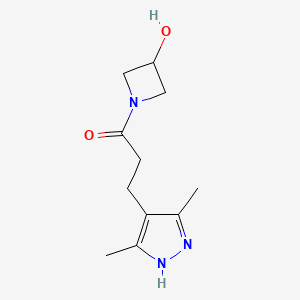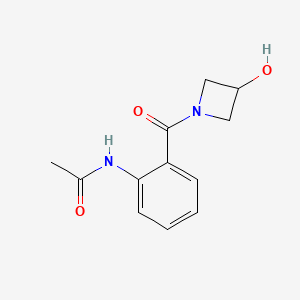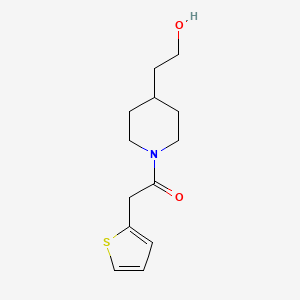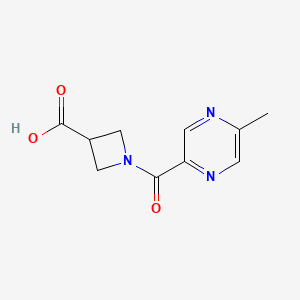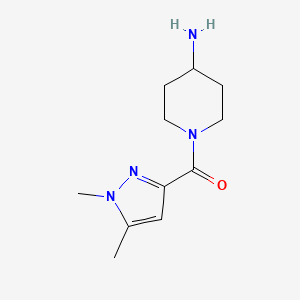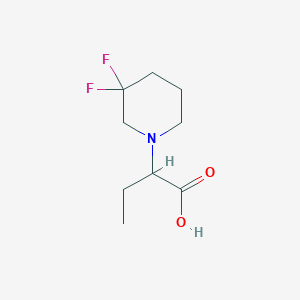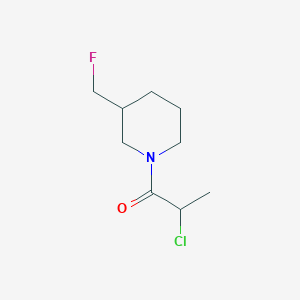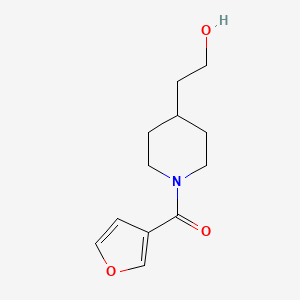
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, also known as FPEM, is a novel chemical compound that has gained significant attention in recent years due to its distinctive properties and potential applications in various fields of research and industry. The compound consists of a furan ring (furan-3-yl) attached to a piperidine moiety (4-(2-hydroxyethyl)piperidin-1-yl) via a methanone functional group.
Synthesis Analysis
The synthesis of FPEM involves the combination of furan, 2-hydroxyethylamine, and a suitable ketone precursor. Various methods, including cyclization, annulation, and multicomponent reactions, have been explored for the efficient preparation of substituted piperidines like FPEM . Further optimization of synthetic routes is essential to enhance yield and scalability.Wissenschaftliche Forschungsanwendungen
Pharmacological Synthesis
Piperidine derivatives, such as Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, are crucial in the pharmaceutical industry. They are used to synthesize more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the development of novel drugs with potential pharmacological applications.
Drug Design
The piperidine moiety is a common feature in many drugs. Its presence in compounds can lead to significant biological activities, such as antibacterial, antitumor, and anti-inflammatory effects . This makes it a valuable component in the design of new therapeutic agents.
Biological Activity Research
Research into the biological activity of piperidine derivatives has shown a broad range of potential uses. These compounds have been studied for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Chemical Synthesis Methodology
The compound’s structure is beneficial for exploring new chemical synthesis methodologies. It can be used to study intra- and intermolecular reactions leading to the formation of various piperidine derivatives, which are important for creating biologically active molecules .
Anticancer Research
Piperidine derivatives have been evaluated for their anticancer activity against different cell lines. The structural features of compounds like Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be leveraged to synthesize molecules with potential anticancer properties .
Antiviral and Antiproliferative Studies
Compounds with the furan and piperidine moieties have shown promise in antiviral and antiproliferative studies. They have been tested for in vitro activity against viruses like Dengue and Hepatitis C, as well as various cancer cell lines .
Eigenschaften
IUPAC Name |
furan-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h4,8-10,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXREZXLWMJSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




